molecular formula C4H7AsS3 B15485167 2,6,7-Trithia-1-arsabicyclo[2.2.2]octane CAS No. 20418-88-6

2,6,7-Trithia-1-arsabicyclo[2.2.2]octane

Cat. No.: B15485167
CAS No.: 20418-88-6
M. Wt: 226.2 g/mol
InChI Key: SMZKTJPWFBHGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,7-Trithia-1-arsabicyclo[2.2.2]octane is a sophisticated organoarsenic compound featuring a unique bridged bicyclic structure where arsenic and three sulfur atoms form a rigid, cage-like framework. This structure is part of a class of compounds known for their complex coordination chemistry. Related bicyclic frameworks with different heteroatoms have been studied for various applications; for instance, similar trioxa-arsabicyclo[2.2.2]octane derivatives are of significant research interest . Compounds within this structural family have also been investigated for their specific biological activities and structure-toxicity relationships, highlighting the importance of the bicyclic core . The primary research value of this compound lies in its potential as a building block or precursor in synthetic chemistry, particularly in the development of novel ligands for catalysis and in materials science. Its rigid geometry and the presence of multiple sulfur donor atoms make it a candidate for forming stable complexes with various metals. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Properties

CAS No.

20418-88-6

Molecular Formula

C4H7AsS3

Molecular Weight

226.2 g/mol

IUPAC Name

2,6,7-trithia-1-arsabicyclo[2.2.2]octane

InChI

InChI=1S/C4H7AsS3/c1-4-2-7-5(6-1)8-3-4/h4H,1-3H2

InChI Key

SMZKTJPWFBHGRM-UHFFFAOYSA-N

Canonical SMILES

C1C2CS[As](S1)SC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Heteroatom Substitution Effects

The bicyclo[2.2.2]octane core allows systematic substitution of heteroatoms (O, S, N, P, As), enabling fine-tuning of physicochemical properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Applications
2,6,7-Trithia-1-arsabicyclo[2.2.2]octane Not explicitly provided† High in vivo stability; lipophilic Radiotherapy, arsenic chelation
2-Oxabicyclo[2.2.2]octane C₇H₁₂O 112.17 pKa = 4.4; bioisostere for para-substituted phenyl rings Drug design (acidity modulation)
2-Thia-5-azabicyclo[2.2.2]octane C₅H₁₀NS 116.20 Geometric similarity to bicyclo[2.2.2]octane (r = 1.54 Å, φ1 = 117°) Crystallography studies
2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane C₃H₆O₃PAs 195.97 SMILES: [As]12OCP(CO1)CO2; polarizable arsenic-phosphorus-sulfur system Chelation chemistry

Electronic and Acidity Properties

  • 2-Oxabicyclo[2.2.2]octane : The replacement of a methylene group with oxygen preserves the bicyclo framework’s geometry but significantly alters acidity. Its pKa (4.4) matches aromatic carboxylic acids, enabling its use as a phenyl ring bioisostere in drug design .
  • This compound : The sulfur-arsenic system enhances lipophilicity compared to oxygenated analogs, which may limit bioavailability but improve membrane permeability in targeted radiotherapy .

Geometric and Stability Profiles

  • X-ray crystallography of 2-thia-5-azabicyclo[2.2.2]octane reveals bond lengths (r = 1.54 Å) and angles (φ1 = 117°) nearly identical to non-heteroatom-substituted bicyclo[2.2.2]octanes, confirming structural rigidity despite heteroatom substitution .
  • The arsenic-trithiol complex of this compound exhibits high in vivo stability due to strong As–S bonding, though its lipophilicity necessitates derivatization for clinical use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6,7-Trithia-1-arsabicyclo[2.2.2]octane, considering the challenges of arsenic-sulfur bond formation?

  • Methodological Answer : Synthesis typically involves iodocyclization of thiol- or arsenic-containing alkenes under inert conditions, analogous to bicyclo[2.2.2]octane frameworks . Key steps:

  • Use arsenic trichloride (AsCl₃) as a precursor, reacting with mercaptoethanol derivatives.
  • Purify via recrystallization in acetonitrile or HPLC with C18 columns to isolate stereoisomers.
  • Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR to confirm bridgehead proton environments; <sup>13</sup>C NMR for bicyclic carbon symmetry.
  • Mass Spectrometry : Electron ionization (EI-MS) for molecular ion detection (e.g., m/z 148 for methyl-substituted analogs) .
  • X-ray crystallography : Resolve steric strain and arsenic-sulfur bond angles (expected ~109.5° for tetrahedral arsenic) .

Advanced Research Questions

Q. How does arsenic substitution in the bicyclic core influence electronic properties compared to phosphorus or oxygen analogs?

  • Methodological Answer :

  • pKa Studies : Compare acidity of arsenic-containing carboxylic acids (e.g., 2,6,7-Trithia-1-arsabicyclo derivatives) vs. phosphabicyclo analogs (pKa ~5.6 for bicyclo[2.2.2]octane carboxylic acid) using potentiometric titration .
  • Computational Analysis : Density Functional Theory (DFT) to model arsenic’s electronegativity (Mulliken charges) and bond polarization effects .

Q. What is the impact of the arsenic-sulfur framework on metabolic stability in preclinical drug candidates?

  • Methodological Answer :

  • In vitro assays : Incubate with human liver microsomes (HLM) and measure intrinsic clearance (CLint). Compare with bicyclo[2.2.2]octane (CLint = 16 μL/min/mg) and 2-oxabicyclo analogs (CLint = 19 μL/min/mg) .
  • Half-life (t1/2) : Use LC-MS/MS to quantify parent compound depletion over time.

Q. How can researchers resolve discrepancies between experimental and computed lipophilicity (clogP vs. logD) for arsenic-containing bicyclics?

  • Methodological Answer :

  • Experimental logD : Shake-flask method (octanol-water partition) at pH 7.4.
  • Computational clogP : Adjust atomic contribution parameters for arsenic in software like MarvinSuite or ACD/Labs.
  • Data Contradiction : If logD > clogP, investigate hydrogen-bonding effects via COSMO-RS simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.